molecular formula C13H18Br2O B13617039 1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene

1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene

Cat. No.: B13617039
M. Wt: 350.09 g/mol
InChI Key: LZIVXVYIAZPVEM-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzene derivatives. These compounds are characterized by the presence of bromine atoms attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The presence of bromine atoms makes these compounds highly reactive and useful as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of similar compounds involves using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with high purity.

Industrial Production Methods

Industrial production methods for bromobenzene derivatives often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene involves its reactivity due to the presence of bromine atoms. In electrophilic aromatic substitution, the bromine atoms act as leaving groups, allowing the benzene ring to react with electrophiles. The formation of aryllithium intermediates in nucleophilic substitution reactions is another key aspect of its mechanism .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18Br2O

Molecular Weight

350.09 g/mol

IUPAC Name

1-bromo-4-(2-bromo-1-pentoxyethyl)benzene

InChI

InChI=1S/C13H18Br2O/c1-2-3-4-9-16-13(10-14)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10H2,1H3

InChI Key

LZIVXVYIAZPVEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(CBr)C1=CC=C(C=C1)Br

Origin of Product

United States

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